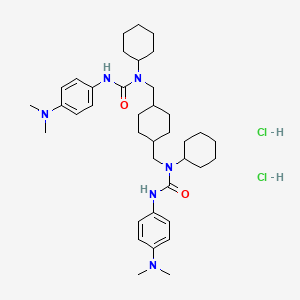
NTE-122 (dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NTE-122 (dihydrochloride) is a chemical compound known for its role as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme is crucial in the metabolism of cholesterol, and its inhibition has significant implications for the treatment of atherosclerosis. The compound has shown promising results in reducing cholesterol levels and preventing the progression of atherogenesis in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NTE-122 (dihydrochloride) involves multiple steps, starting from the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like recrystallization .
Industrial Production Methods
Industrial production of NTE-122 (dihydrochloride) would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, ensuring purity through advanced purification techniques, and adhering to regulatory standards for pharmaceutical production. The use of automated reactors and continuous flow chemistry could enhance efficiency and consistency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
NTE-122 (dihydrochloride) primarily undergoes reactions typical of organic compounds with similar functional groups. These include:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in the reactions involving NTE-122 (dihydrochloride) include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from the reactions of NTE-122 (dihydrochloride) depend on the specific reaction conditions and reagents used. Oxidation can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound. Substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
NTE-122 (dihydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the inhibition of acyl-CoA:cholesterol acyltransferase and its effects on cholesterol metabolism.
Biology: Investigated for its role in cellular processes involving cholesterol metabolism and transport.
Medicine: Explored as a potential therapeutic agent for the treatment of atherosclerosis and other cholesterol-related disorders.
Mechanism of Action
NTE-122 (dihydrochloride) exerts its effects by inhibiting the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme is responsible for the esterification of cholesterol, a key step in the formation of cholesterol esters. By inhibiting ACAT, NTE-122 (dihydrochloride) reduces the formation of cholesterol esters, thereby lowering cholesterol levels in the body. This mechanism is particularly important in preventing the progression of atherosclerosis, as it reduces the accumulation of cholesterol in arterial walls .
Comparison with Similar Compounds
Similar Compounds
NTE-123 (dihydrochloride): Another ACAT inhibitor with similar properties but different potency and selectivity.
NTE-124 (dihydrochloride): A structurally related compound with variations in functional groups, leading to different pharmacokinetic properties.
NTE-125 (dihydrochloride): An ACAT inhibitor with a different mechanism of action and therapeutic applications.
Uniqueness
NTE-122 (dihydrochloride) stands out due to its high potency and selectivity as an ACAT inhibitor. Its ability to significantly reduce cholesterol levels and prevent atherogenesis in animal models makes it a promising candidate for further research and development. The compound’s unique structure and mechanism of action contribute to its effectiveness and potential therapeutic benefits .
Properties
Molecular Formula |
C38H60Cl2N6O2 |
|---|---|
Molecular Weight |
703.8 g/mol |
IUPAC Name |
1-cyclohexyl-1-[[4-[[cyclohexyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]cyclohexyl]methyl]-3-[4-(dimethylamino)phenyl]urea;dihydrochloride |
InChI |
InChI=1S/C38H58N6O2.2ClH/c1-41(2)33-23-19-31(20-24-33)39-37(45)43(35-11-7-5-8-12-35)27-29-15-17-30(18-16-29)28-44(36-13-9-6-10-14-36)38(46)40-32-21-25-34(26-22-32)42(3)4;;/h19-26,29-30,35-36H,5-18,27-28H2,1-4H3,(H,39,45)(H,40,46);2*1H |
InChI Key |
RJZJTTNFFARMHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)N(CC2CCC(CC2)CN(C3CCCCC3)C(=O)NC4=CC=C(C=C4)N(C)C)C5CCCCC5.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12374938.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12374951.png)
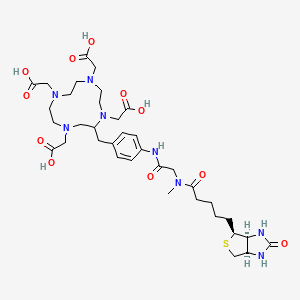
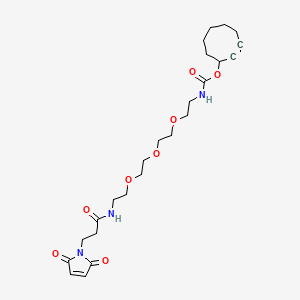
![8-methoxy-3-methyl-N-{(2S)-3,3,3-trifluoro-2-[5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]-2-hydroxypropyl}cinnoline-6-carboxamide](/img/structure/B12374965.png)
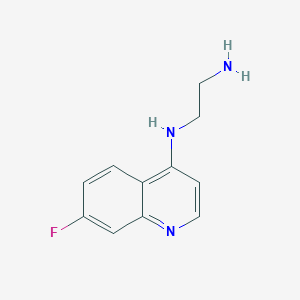
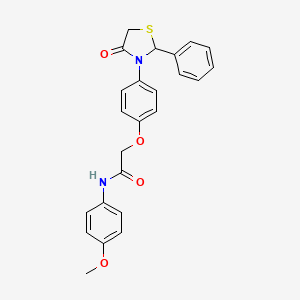
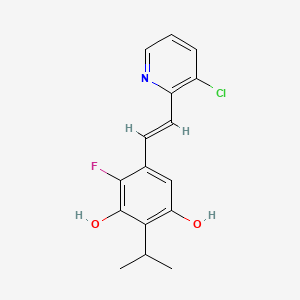
![sodium;[(2R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) phosphate](/img/structure/B12374975.png)
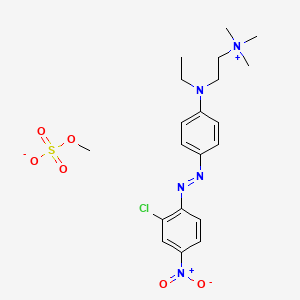
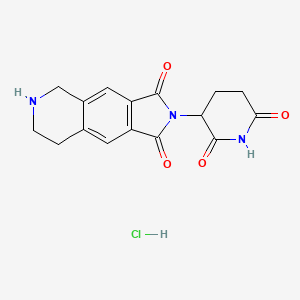

![methyl 2-fluoro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate](/img/structure/B12375003.png)
